molecular formula C15H19BrF3NO2 B8212833 tert-Butyl 2-bromo-5-(trifluoromethyl)benzyl(ethyl)carbamate

tert-Butyl 2-bromo-5-(trifluoromethyl)benzyl(ethyl)carbamate

Cat. No.: B8212833
M. Wt: 382.22 g/mol
InChI Key: QUVZZBSLURBEAI-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromo-5-(trifluoromethyl)benzyl(ethyl)carbamate is an organic compound that features a tert-butyl group, a bromine atom, and a trifluoromethyl group attached to a benzyl(ethyl)carbamate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-bromo-5-(trifluoromethyl)benzyl(ethyl)carbamate typically involves multiple stepsThe final step involves the formation of the carbamate group through a reaction with tert-butyl chloroformate and an appropriate amine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-bromo-5-(trifluoromethyl)benzyl(ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzyl(ethyl)carbamates, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-bromo-5-(trifluoromethyl)benzyl(ethyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medical research, compounds containing trifluoromethyl groups are often studied for their potential pharmacological activities. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased resistance to degradation or improved performance in harsh environments .

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-5-(trifluoromethyl)benzyl(ethyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-bromo-5-(trifluoromethyl)benzyl(ethyl)carbamate is unique due to the presence of both a bromine atom and a trifluoromethyl group on the benzyl(ethyl)carbamate structure. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

tert-butyl N-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrF3NO2/c1-5-20(13(21)22-14(2,3)4)9-10-8-11(15(17,18)19)6-7-12(10)16/h6-8H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVZZBSLURBEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C=CC(=C1)C(F)(F)F)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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